molecular formula C13H13NO2 B2552606 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 112677-18-6

1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2552606
CAS No.: 112677-18-6
M. Wt: 215.252
InChI Key: LYDIXICMUJTETF-BQYQJAHWSA-N
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Description

1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring attached to a prop-2-en-1-one moiety, with a dimethylamino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can be synthesized through various methods. One common approach involves the condensation of 1-benzofuran-2-carbaldehyde with dimethylamine and an appropriate enone precursor under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or thiols in the presence of a suitable base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can be compared with other benzofuran derivatives:

    1-(1-Benzofuran-2-yl)ethanone: Lacks the dimethylamino group, resulting in different biological activities.

    1-(1-Benzofuran-2-yl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDIXICMUJTETF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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